![molecular formula C18H23ClN2O3S B2885249 N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide;hydrochloride CAS No. 2418679-87-3](/img/structure/B2885249.png)
N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide;hydrochloride is a useful research compound. Its molecular formula is C18H23ClN2O3S and its molecular weight is 382.9. The purity is usually 95%.
BenchChem offers high-quality N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Evaluation in Medicinal Chemistry
Synthesis and Radiosensitization Properties : A study by Threadgill et al. (1991) explored the synthesis of nitrothiophene carboxamides, including compounds structurally related to N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide;hydrochloride. These compounds were evaluated as radiosensitizers and bioreductively activated cytotoxins, demonstrating potential in enhancing the effectiveness of radiation therapy in hypoxic mammalian cells (Threadgill et al., 1991).
Potential Anticancer Agents : Temple et al. (1983) synthesized pyridooxazines and pyridothiazines, chemically similar to the compound . These were evaluated for their effects on the proliferation and mitotic index of L1210 cells, and their potential as anticancer agents was assessed (Temple et al., 1983).
Molecular Design and Biological Activities
Antibacterial Activity : Egawa et al. (1984) investigated pyridonecarboxylic acids with structures related to N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide;hydrochloride. Their study focused on synthesizing compounds with antibacterial properties, exploring their potential as novel antibacterial agents (Egawa et al., 1984).
Novel Chiral L-leucine Grafted PEDOT Derivatives : Hu et al. (2014) synthesized amino acid-functionalized poly(3,4-ethylenedioxythiophene) derivatives, demonstrating their potential application in electrochromic devices, optical displays, and chiral recognition. This research opens up possibilities for using structurally similar compounds in materials science and applied chemistry (Hu et al., 2014).
Anticonvulsant and Neuroprotective Potential
Synthesis and Anticonvulsant Activity : Kulandasamy et al. (2010) synthesized a series of hydrazides and thiosemicarbazides derived from ethylenedioxythiophene, which are structurally similar to the compound . They investigated these compounds for their potential anticonvulsant activity, finding that some derivatives showed promising results against induced seizures (Kulandasamy et al., 2010).
Anti-anoxic Activity and Cerebral Protection : Ohkubo et al. (1995) explored the synthesis of various 2-aminothiazoles and 2-thiazolecarboxamides for anti-anoxic activity. This research is significant in understanding the neuroprotective properties of compounds similar to N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide;hydrochloride (Ohkubo et al., 1995).
properties
IUPAC Name |
N-[2-amino-2-(4-propan-2-ylphenyl)ethyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S.ClH/c1-11(2)12-3-5-13(6-4-12)14(19)9-20-18(21)17-16-15(10-24-17)22-7-8-23-16;/h3-6,10-11,14H,7-9,19H2,1-2H3,(H,20,21);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPJOGAAPLCDTLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(CNC(=O)C2=C3C(=CS2)OCCO3)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

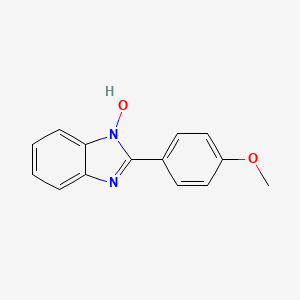
![6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-amine hydrochloride](/img/structure/B2885171.png)


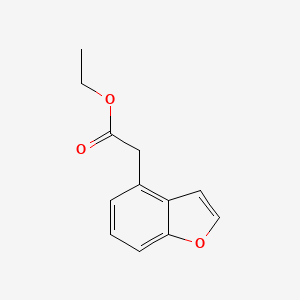
![2-benzylsulfanyl-N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2885177.png)
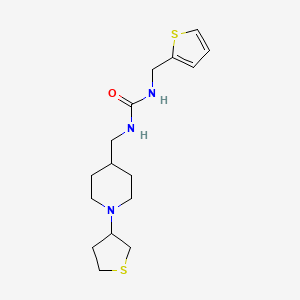

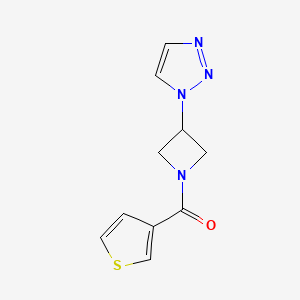
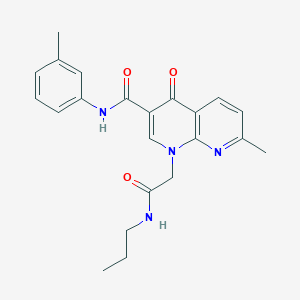
![rac-[(1R,5S,6S)-3-Azabicyclo[3.1.0]hex-6-ylmethyl]dimethylamine dihydrochloride](/img/structure/B2885182.png)
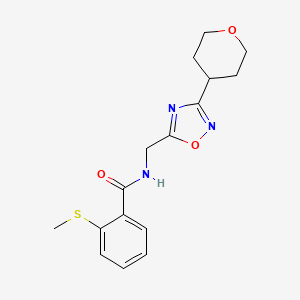
![N-[[(3As,6aS)-2,3,3a,4,5,6-hexahydrocyclopenta[b]furan-6a-yl]methyl]-2-chloroacetamide](/img/structure/B2885185.png)
![N-(3,5-dimethylphenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2885189.png)